

Stability and Storage of 1-Bromo-2-iodoethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-2-iodoethane**

Cat. No.: **B1265497**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **1-Bromo-2-iodoethane** (CAS No. 590-16-9). The information is intended to ensure the integrity and purity of this reagent in research and development settings. This document outlines known stability characteristics, recommended handling and storage protocols, and generalized methodologies for stability assessment.

Chemical and Physical Properties

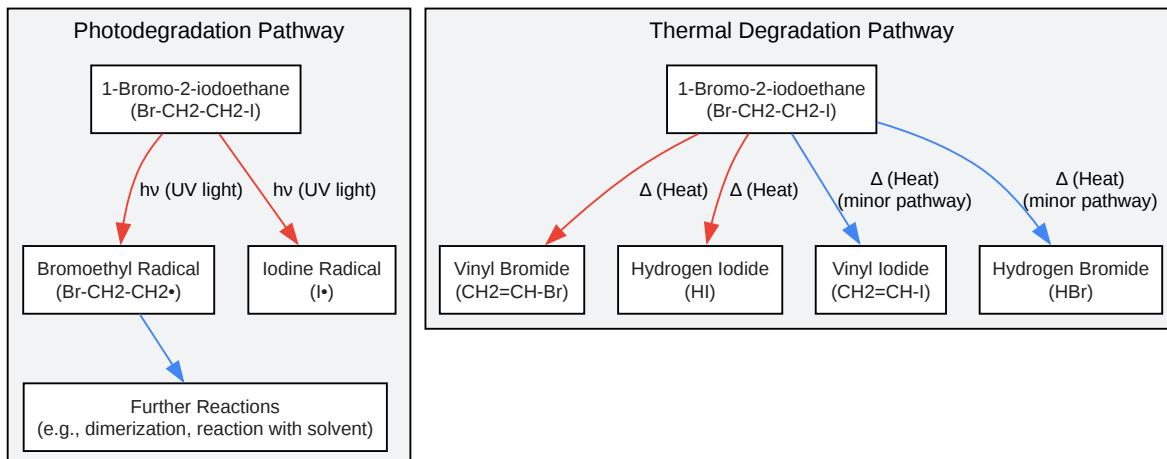
1-Bromo-2-iodoethane is a halogenated hydrocarbon with the following key properties:

Property	Value
Molecular Formula	C ₂ H ₄ BrI
Molecular Weight	234.86 g/mol
CAS Number	590-16-9
Appearance	Solid
Melting Point	~28 °C
Boiling Point	~163-166 °C
Purity (Typical)	≥95% to ≥98% ^{[1][2]}

Stability Profile and Incompatibilities

1-Bromo-2-iodoethane is considered stable under normal, recommended storage conditions. However, it is susceptible to degradation under certain environmental exposures.

- **Light Sensitivity:** The compound is known to be light-sensitive.^[3] Exposure to light, particularly UV radiation, can induce photodegradation. This process is believed to involve the cleavage of the carbon-iodine bond, which is weaker than the carbon-bromine bond, leading to the formation of a transient bromoethyl radical.
- **Thermal Stability:** While stable at refrigerated temperatures, thermal decomposition can occur at elevated temperatures. Thermal degradation is expected to generate carbon oxides, hydrogen bromide, and hydrogen iodide. Studies on analogous compounds like 1-bromo-2-chloroethane suggest that vicinal dihaloalkanes can undergo elimination reactions at high temperatures to form vinyl halides and hydrogen halides.
- **Incompatibilities:** **1-Bromo-2-iodoethane** is incompatible with strong oxidizing agents.^[3] Contact with such agents should be avoided to prevent vigorous and potentially hazardous reactions.


Recommended Storage Conditions

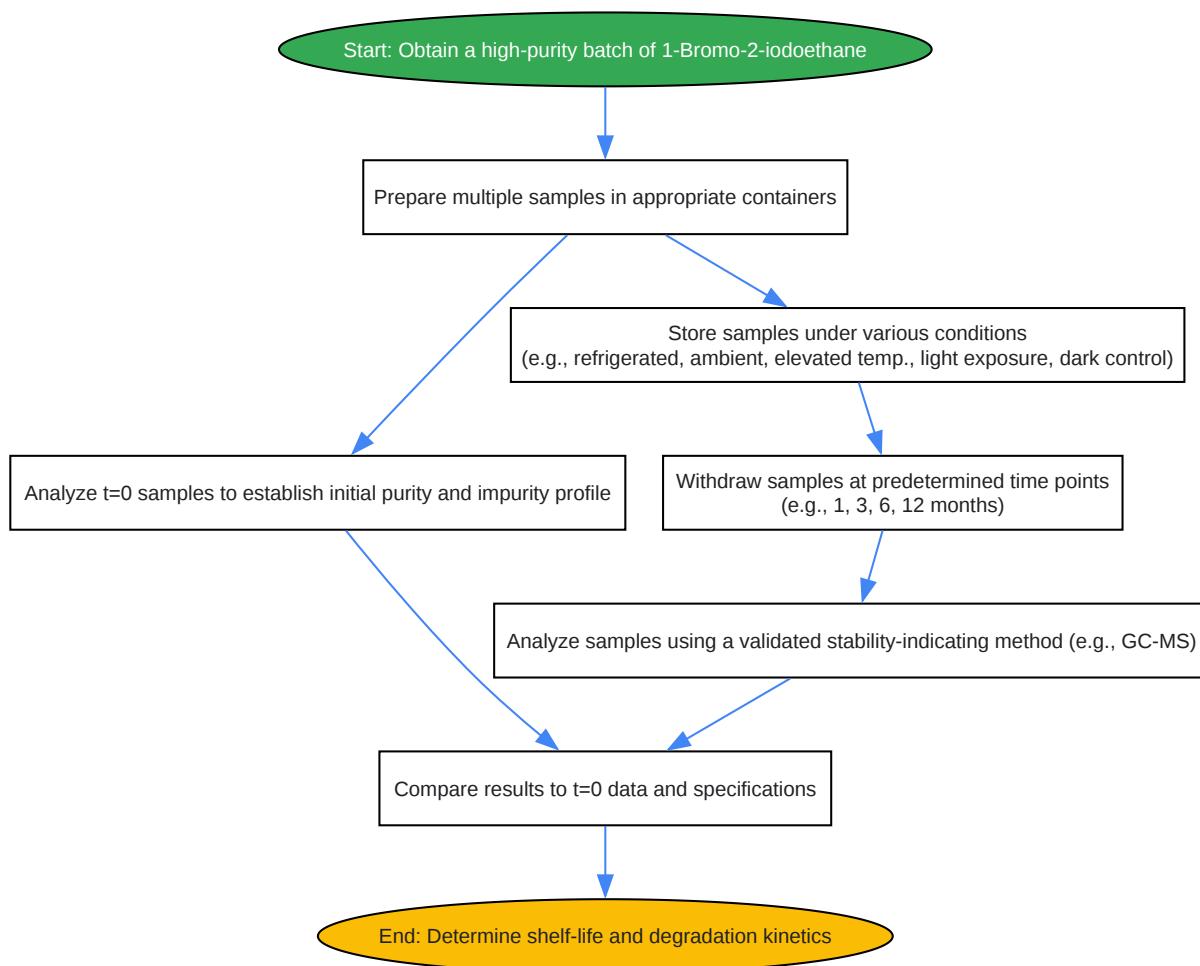
To maintain the purity and stability of **1-Bromo-2-iodoethane**, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers:

Parameter	Recommendation	Rationale
Temperature	Refrigerated (2-8 °C)	To minimize thermal degradation and maintain the solid state of the compound.
Light	Protect from light; store in an amber or opaque container.	To prevent photodegradation due to its light-sensitive nature. [3]
Atmosphere	Store under an inert gas (e.g., Argon, Nitrogen).	To prevent oxidation and reaction with atmospheric moisture.
Container	Keep container tightly closed.	To prevent contamination and evaporation.
Location	Store in a dry, cool, and well-ventilated area.[3]	To ensure a stable and safe storage environment.

Proposed Degradation Pathways

Based on the known reactivity of haloalkanes, the following degradation pathways are proposed for **1-Bromo-2-iodoethane**.

[Click to download full resolution via product page](#)


Proposed photodegradation and thermal degradation pathways for **1-Bromo-2-iodoethane**.

Experimental Protocols for Stability Assessment

While specific quantitative stability data for **1-Bromo-2-iodoethane** is not readily available in the public domain, a stability-indicating testing program can be established based on general principles outlined in ICH guidelines for pharmaceuticals and chemicals.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

General Experimental Workflow

The following diagram illustrates a general workflow for assessing the stability of **1-Bromo-2-iodoethane**.

[Click to download full resolution via product page](#)

General experimental workflow for a stability study of **1-Bromo-2-iodoethane**.

Protocol for a Forced Degradation Study

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.

- Objective: To identify potential degradation products and establish the degradation pathways of **1-Bromo-2-iodoethane** under stress conditions.

- Methodology:
 - Acid/Base Hydrolysis:
 1. Prepare solutions of **1-Bromo-2-iodoethane** in a suitable solvent (e.g., acetonitrile/water).
 2. Treat separate solutions with 0.1 M HCl and 0.1 M NaOH.
 3. Maintain the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).
 4. Neutralize the samples before analysis.
 - Oxidative Degradation:
 1. Prepare a solution of **1-Bromo-2-iodoethane**.
 2. Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
 3. Keep the solution at room temperature for a defined period, protected from light.
 - Thermal Degradation:
 1. Place a solid sample of **1-Bromo-2-iodoethane** in a controlled temperature oven at a temperature below its boiling point (e.g., 80 °C) for several days.
 - Photodegradation:
 1. Expose a solid sample of **1-Bromo-2-iodoethane** to a light source according to ICH Q1B guidelines (overall illumination of \geq 1.2 million lux hours and an integrated near UV energy of \geq 200 watt hours/square meter).[4]
 2. Simultaneously, store a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature and humidity conditions.[7]
- Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique like GC-MS to identify and quantify any degradation products.

Protocol for a Long-Term Stability Study

- Objective: To determine the shelf-life of **1-Bromo-2-iodoethane** under recommended storage conditions.
- Methodology:
 1. Package multiple samples of a single batch of **1-Bromo-2-iodoethane** in the intended container-closure system (e.g., amber glass vials with inert gas overlay).
 2. Store the samples under the recommended long-term storage condition (e.g., $5\text{ }^{\circ}\text{C} \pm 3\text{ }^{\circ}\text{C}$).
 3. It is also advisable to store samples at an accelerated condition (e.g., $25\text{ }^{\circ}\text{C} / 60\% \text{ RH}$) to predict stability over a shorter timeframe.
 4. Establish a testing schedule. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.
- Analysis: At each time point, analyze a sample for purity and impurity profile using a validated stability-indicating method.
- Evaluation: Compare the results to the initial ($t=0$) data. The shelf-life is the time period during which the purity remains within the specified acceptance criteria.

Conclusion

1-Bromo-2-iodoethane is a stable compound when stored under the recommended conditions of refrigeration, protection from light, and in a tightly sealed container, preferably under an inert atmosphere. Its primary degradation pathways are initiated by light and heat. For critical applications in research and drug development, it is imperative to adhere to these storage guidelines to ensure the reagent's integrity. When quantitative stability data is required, a formal stability study following established protocols, such as those outlined in this guide, should be conducted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 590-16-9 Cas No. | 1-Bromo-2-iodoethane | Apollo [store.apolloscientific.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. ema.europa.eu [ema.europa.eu]
- 5. medcraveonline.com [medcraveonline.com]
- 6. ijisrt.com [ijisrt.com]
- 7. q1scientific.com [q1scientific.com]
- 8. researchgate.net [researchgate.net]
- 9. biotech-asia.org [biotech-asia.org]
- 10. mdpi.com [mdpi.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 13. pharmtech.com [pharmtech.com]
- To cite this document: BenchChem. [Stability and Storage of 1-Bromo-2-iodoethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265497#stability-and-storage-conditions-for-1-bromo-2-iodoethane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com